ソリフェナシンN-オキシド

説明

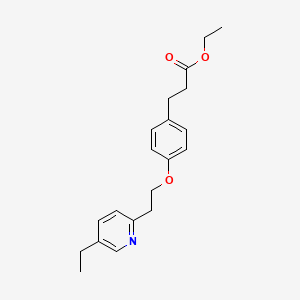

Solifenacin N-oxide is an inactive metabolite of the muscarinic receptor antagonist solifenacin . It is also a potential impurity found in commercial preparations of solifenacin . Solifenacin N-oxide is formed when solifenacin is stored under oxidative conditions .

Synthesis Analysis

The N-oxide of solifenacin (M2) is produced by many Cytochrome P450s (CYPs) besides CYP3A4 . The 4R-hydroxy N-oxide of solifenacin (M4) is formed via CYP3A4 only . N-glucuronide of solifenacin (M5) is the product of direct glucuronidation of solifenacin .Molecular Structure Analysis

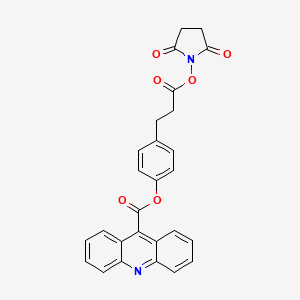

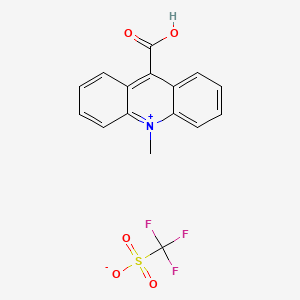

Solifenacin N-oxide has a molecular formula of C23H26N2O3 . It is a crystalline solid .Chemical Reactions Analysis

Solifenacin is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine . Solifenacin metabolites are unlikely to contribute to clinical solifenacin effects .Physical and Chemical Properties Analysis

Solifenacin has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier . In healthy adults, total clearance of solifenacin amounts to 7–14 L/h . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .科学的研究の応用

薬物動態と代謝物プロファイリング

ソリフェナシンN-オキシドは、過活動膀胱の治療に使用されるムスカリン受容体拮抗薬であるソリフェナシンの薬理学的に不活性な代謝物です . 薬物動態研究では、薬物の代謝と排泄を理解するために、活性薬物だけでなくその代謝物を定量化することも不可欠です。血漿中のソリフェナシンN-オキシドの存在は、代謝経路と体内の薬物の安定性を示す可能性があります。

安定性指示法開発

安定性指示法の開発において、ソリフェナシンN-オキシドは一次分解産物マーカーとして役立ちます . 高速液体クロマトグラフィー(HPLC)技術は、この代謝物を検出および定量化するために最適化されており、ソリフェナシン含有医薬品の保存期間と適切な保管条件を評価するために不可欠です。

薬物製剤と最適化

ソリフェナシン薬の製剤において、ソリフェナシンN-オキシドの挙動を理解することで、賦形剤の適合性と製剤の安定性に関する決定を導き出すことができます。 また、不純物プロファイルが元の薬物と一致する必要があるバイオエクイバレントジェネリックの開発にも使用されます .

作用機序

Target of Action

Solifenacin N-Oxide, also known as Solifenacin (m2) or Solifenacin N1-oxide, primarily targets the M2 and M3 muscarinic receptors . These receptors play a crucial role in the functioning of the bladder .

Mode of Action

Solifenacin N-Oxide is a competitive muscarinic receptor antagonist . It has the highest affinity for M3, M1, and M2 muscarinic receptors . Approximately 80% of the muscarinic receptors in the bladder are M2, while 20% are M3 . Solifenacin’s antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Biochemical Pathways

Solifenacin N-Oxide undergoes N-oxidation at the quinuclidin ring by cytochrome P450 . The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, solifenacin can undergo direct glucuronidation .

Pharmacokinetics

Solifenacin N-Oxide is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine . In healthy adults, total clearance of solifenacin amounts to 7–14 L/h . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration . Urinary excretion plays a minor role in the elimination of solifenacin, resulting in renal clearance of 0.67–1.51 L/h .

Result of Action

The antagonism of the M2 and M3 muscarinic receptors in the bladder by Solifenacin N-Oxide results in the treatment of an overactive bladder . It may help with incontinence, urinary frequency, and urinary urgency .

Action Environment

The action of Solifenacin N-Oxide can be influenced by various environmental factors. For instance, exposure to solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment, as well as by coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day . Therefore, these factors should be considered when prescribing Solifenacin N-Oxide.

将来の方向性

Solifenacin (5 mg/day) is superior to extended-release (ER) tolterodine (4 mg/day) in reducing incontinence episodes (mean −1.30 vs −0.90, p = 0.018) and is superior to propiverine (20 mg/day) at the dose of 10 mg/day in reducing urgency (−2.30 vs −2.78, p = 0.012) and nocturia episodes . Based on withdrawal rates due to adverse effects during the 52-week treatment period, solifenacin appears to have better tolerability than immediate-release (IR) oxybutynin 10–15 mg/day and IR tolterodine 4 mg/day .

生化学分析

Biochemical Properties

Solifenacin N-Oxide interacts with various enzymes and proteins. It undergoes N-oxidation at the quinuclidin ring by cytochrome P450 . The tetrahydroisoquinoline ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, Solifenacin can undergo direct glucuronidation .

Cellular Effects

The cellular effects of Solifenacin N-Oxide are not fully understood. Its parent compound, Solifenacin, is known to have effects on various types of cells and cellular processes. It influences cell function by acting as a competitive muscarinic acetylcholine receptor antagonist .

Molecular Mechanism

It is known that Solifenacin, the parent compound, exerts its effects at the molecular level by competitively antagonizing muscarinic acetylcholine receptors .

Temporal Effects in Laboratory Settings

Studies on Solifenacin have shown that peak plasma levels of Solifenacin are reached within 3 to 8 hours after administration .

Dosage Effects in Animal Models

Studies on Solifenacin have shown that it has high absolute bioavailability of about 90%, which does not decrease with concomitant food intake .

Metabolic Pathways

Solifenacin N-Oxide is involved in several metabolic pathways. It undergoes N-oxidation at the quinuclidin ring by cytochrome P450 . The tetrahydroisoquinoline ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, Solifenacin can undergo direct glucuronidation .

Transport and Distribution

It is known that Solifenacin, the parent compound, has an apparent volume of distribution of 600 L and is 93–96% plasma protein bound .

Subcellular Localization

It is known that Solifenacin, the parent compound, probably crosses the blood-brain barrier .

特性

IUPAC Name |

[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c26-23(28-21-16-25(27)14-11-18(21)12-15-25)24-13-10-17-6-4-5-9-20(17)22(24)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t18?,21-,22-,25?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHAPLMCCXMFAI-QYYKVDRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180272-28-0 | |

| Record name | Solifenacin N1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180272280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOLIFENACIN N1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67V0THE6SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Solifenacin N-oxide identified in the context of Solifenacin Succinate analysis?

A1: Research by [] describes the development of a gradient, reverse-phase high-performance liquid chromatography (HPLC) method specifically designed to detect and quantify impurities in Solifenacin Succinate. This method successfully separated Solifenacin Succinate from Solifenacin N-oxide, achieving a resolution greater than 3.0. Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to confirm the identity of Solifenacin N-oxide, particularly when it emerged as a significant degradation product under oxidative stress conditions during stability testing. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)